2-(3-Fluoro-benzyloxy)-5-nitro-benzamide
Description
2-(3-Fluoro-benzyloxy)-5-nitro-benzamide is a benzamide derivative featuring a nitro group at the 5-position of the benzene ring and a 3-fluoro-benzyloxy substituent at the 2-position. The nitro and fluoro-benzyloxy groups are critical for modulating physicochemical properties and biological activity, as seen in related compounds targeting peroxisome proliferator-activated receptor gamma (PPARγ) and other therapeutic pathways .
Properties
Molecular Formula |
C14H11FN2O4 |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-5-nitrobenzamide |
InChI |
InChI=1S/C14H11FN2O4/c15-10-3-1-2-9(6-10)8-21-13-5-4-11(17(19)20)7-12(13)14(16)18/h1-7H,8H2,(H2,16,18) |
InChI Key |
DWDNSYYVBDYHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 2-(3-Fluoro-benzyloxy)-5-nitro-benzamide with analogous benzamide derivatives:
*Note: Molecular formula for the target compound is inferred as C₁₄H₁₀FN₂O₄ based on structural analogs.
Key Observations:
- Substituent Impact: The 3-fluoro-benzyloxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, halogenated derivatives (e.g., BAY-4931 with bromine) show increased covalent binding to PPARγ .
- Biological Targets : Compounds with benzoxazole-linked substituents (e.g., BAY-4931) exhibit strong PPARγ agonism, while the absence of such groups (as in the target compound) may shift activity toward other pathways .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | BAY-4931 | Imp-D |
|---|---|---|---|
| Molecular Weight (g/mol) | ~305.25 | 448.25 | 329.32 |
| LogP (Predicted) | ~2.8 | 4.1 | 1.9 |
| Solubility | Low (hydrophobic substituents) | Moderate (polar benzoxazole) | High (polar propanamide) |
| Metabolic Stability | High (fluoro group resists oxidation) | Moderate (bromine susceptible to cleavage) | Low (amide hydrolysis) |
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